6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide is a synthetic organic compound that combines a nicotinamide core with a tetrahydrofuran and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide typically involves multiple steps:
Formation of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be synthesized via the acid-catalyzed cyclization of 1,4-butanediol.
Attachment of the Methoxy Group: The tetrahydrofuran ring is then functionalized with a methoxy group using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Synthesis of the Nicotinamide Core: Nicotinamide can be synthesized from nicotinic acid through an amide formation reaction using reagents like thionyl chloride and ammonia.
Coupling of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, such as a Suzuki coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.
Final Assembly: The final step involves the coupling of the tetrahydrofuran-methoxy intermediate with the nicotinamide-thiophene intermediate under conditions that promote amide bond formation, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing more efficient catalysts, and optimizing purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the nicotinamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the tetrahydrofuran ring can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Reduced forms of the nicotinamide, such as dihydronicotinamide.
Substitution: Various ether derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its nicotinamide core is a known bioactive moiety, and the addition of tetrahydrofuran and thiophene rings can enhance its binding affinity and specificity to biological targets.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of diseases where nicotinamide analogs have shown efficacy, such as neurodegenerative disorders and certain cancers.
Industry
Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties conferred by the thiophene ring.
Mechanism of Action
The mechanism of action of 6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinamide moiety can mimic the natural substrate of certain enzymes, inhibiting their activity. The tetrahydrofuran and thiophene rings can enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, which lacks the tetrahydrofuran and thiophene modifications.
Thiophene-Nicotinamide Derivatives: Compounds that include thiophene rings but lack the tetrahydrofuran moiety.
Tetrahydrofuran-Nicotinamide Derivatives: Compounds that include tetrahydrofuran rings but lack the thiophene moiety.
Uniqueness
6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide is unique due to the combination of the tetrahydrofuran and thiophene rings with the nicotinamide core. This structural combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-(oxolan-2-ylmethoxy)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-17(18-8-7-15-4-2-10-23-15)13-5-6-16(19-11-13)22-12-14-3-1-9-21-14/h2,4-6,10-11,14H,1,3,7-9,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFDWVXDYRATQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.